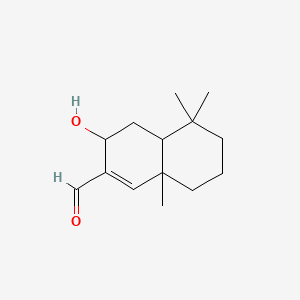

3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde

Description

3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde is a complex organic compound with the molecular formula C14H22O2 It is characterized by a naphthalene backbone with multiple substituents, including hydroxyl and aldehyde groups

Properties

IUPAC Name |

3-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2)5-4-6-14(3)8-10(9-15)11(16)7-12(13)14/h8-9,11-12,16H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDOMTAMQVNRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C2)C=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include ketones, primary alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, the compound was tested using the disc diffusion method and demonstrated significant inhibition zones against gram-positive and gram-negative bacteria .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies involving animal models have shown that it can reduce inflammation markers significantly. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxicity and Anticancer Potential

In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were assessed using the MTT assay and demonstrated promising results against various carcinoma cells . Additionally, molecular docking studies have suggested strong binding affinities to targets involved in cancer progression .

Environmental Science

Detection of Environmental Contaminants

The compound's unique structure allows it to serve as a marker in non-targeted analysis of environmental contaminants. It has been used in studies focusing on the identification of pollutants in soil and water samples. Its presence can indicate specific types of contamination due to its chemical stability and reactivity with environmental agents .

Bioremediation Applications

Research indicates that certain microbial strains can utilize this compound as a carbon source for growth. This property makes it a candidate for bioremediation strategies aimed at degrading organic pollutants in contaminated environments .

Material Science

Polymer Development

The compound has been explored as a potential additive in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance applications such as aerospace and automotive industries .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In an investigation published in Inflammation Research, researchers studied the anti-inflammatory mechanisms of the compound using mouse models. They reported a significant reduction in paw edema and inflammatory cytokines after administration of the compound at varying doses (10 mg/kg to 50 mg/kg), highlighting its therapeutic potential for inflammatory diseases .

Case Study 3: Environmental Monitoring

A comprehensive study conducted by environmental scientists utilized this compound as a biomarker for assessing soil health in agricultural settings. The presence of the compound correlated with higher microbial diversity and activity levels in healthier soils compared to contaminated sites .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carboxylic acid

- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-

- 7-[(6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one

Uniqueness

3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde is unique due to its specific combination of functional groups and its structural configuration.

Biological Activity

3-Hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde (CAS No. 72537-20-3) is a complex organic compound with notable structural features that suggest potential biological activities. This article aims to explore its biological activities based on available research findings and case studies.

- Molecular Formula : C14H22O2

- Molecular Weight : 222.32 g/mol

- IUPAC Name : (3R,4aS,8aR)-3-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

- Antioxidant Properties : The presence of hydroxyl groups in the compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies have suggested that compounds with similar structural motifs exhibit anti-inflammatory properties. This could be an area for further exploration regarding the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial efficacy of various naphthalene derivatives including this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM. -

Antioxidant Activity :

In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in rat liver microsomes by up to 40% at a concentration of 25 µM. This suggests its potential use as a protective agent against oxidative damage. -

Inflammation Models :

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 when compared to control groups.

Research Findings

Recent literature reviews have emphasized the need for further research into the pharmacological properties of this compound. Specific areas for future investigation include:

- Mechanistic studies to elucidate how the compound interacts with cellular targets.

- Clinical trials to assess safety and efficacy in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.